molecular formula C12H21NO2 B2373871 8-Azaspiro[4.5]decan-2-ylmethyl acetate CAS No. 2007921-09-5

8-Azaspiro[4.5]decan-2-ylmethyl acetate

Cat. No.: B2373871
CAS No.: 2007921-09-5
M. Wt: 211.305
InChI Key: VOKRTMGCPJNIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azaspiro[4.5]decan-2-ylmethyl acetate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[4.5]decan-2-ylmethyl acetate typically involves the reaction of a spirocyclic amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[4.5]decan-2-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

8-Azaspiro[4.5]decan-2-ylmethyl acetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decan-2-ylmethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azaspiro[4.5]decan-2-ylmethyl acetate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the acetate group allows for specific interactions and reactions that are not possible with other similar compounds .

Biological Activity

8-Azaspiro[4.5]decan-2-ylmethyl acetate is a compound characterized by a unique spirocyclic structure, which contributes to its distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H19NO2\text{C}_{12}\text{H}_{19}\text{N}\text{O}_2

The presence of the acetate group enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects depending on the target and context in which the compound is utilized.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its structural similarities to other spirocyclic compounds suggest potential efficacy against various pathogens. For instance, derivatives of azaspiro compounds have shown moderate to excellent inhibition against fungi, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 μg/mL in some studies .

TRPM8 Modulation

A significant area of research has focused on the compound's role as a TRPM8 antagonist . TRPM8 is a receptor involved in cold sensation and pain pathways. Compounds that modulate TRPM8 activity could serve as novel therapeutic agents for conditions such as neuropathic pain and cold allodynia. Studies have shown that 8-Azaspiro derivatives can inhibit nocifensive responses in animal models, indicating their potential as pain management agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
8-Azaspiro[4.5]decan-2-one Similar spirocyclic structureModerate antimicrobial activity
8-Azaspiro[4.5]decan-2-ylmethyl acrylate Contains an acrylate groupPotentially less effective than acetate derivative
6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan) Contains amino groupsInvestigated as anticancer agents
(8-Methyl-1-oxa-8-azaspiro[4.5]decan)-2-yloxyacetic acid Modified ester functionalityPotential neuroprotective effects

The unique combination of functional groups in this compound allows for distinct interactions within biological systems compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with 8-Azaspiro[4.5]decan derivatives:

  • Antimicrobial Evaluation : A study evaluated various azaspiro derivatives for their antimicrobial properties, revealing that certain modifications enhanced activity against bacterial strains.
  • Pain Management Research : In a model of oxaliplatin-induced cold allodynia, compounds similar to this compound demonstrated significant reductions in pain response, supporting their potential as therapeutic agents for neuropathic pain .
  • Pharmacokinetic Studies : Investigations into the absorption and metabolism of these compounds have indicated favorable pharmacokinetic profiles, essential for drug development efforts targeting various diseases.

Properties

IUPAC Name

8-azaspiro[4.5]decan-3-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-10(14)15-9-11-2-3-12(8-11)4-6-13-7-5-12/h11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKRTMGCPJNIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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